1-(Benzylsulfonyl)-4-(2-thienylmethyl)piperazine 1-(Benzylsulfonyl)-4-(2-thienylmethyl)piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14748766
InChI: InChI=1S/C16H20N2O2S2/c19-22(20,14-15-5-2-1-3-6-15)18-10-8-17(9-11-18)13-16-7-4-12-21-16/h1-7,12H,8-11,13-14H2
SMILES:
Molecular Formula: C16H20N2O2S2
Molecular Weight: 336.5 g/mol

1-(Benzylsulfonyl)-4-(2-thienylmethyl)piperazine

CAS No.:

Cat. No.: VC14748766

Molecular Formula: C16H20N2O2S2

Molecular Weight: 336.5 g/mol

* For research use only. Not for human or veterinary use.

1-(Benzylsulfonyl)-4-(2-thienylmethyl)piperazine -

Specification

Molecular Formula C16H20N2O2S2
Molecular Weight 336.5 g/mol
IUPAC Name 1-benzylsulfonyl-4-(thiophen-2-ylmethyl)piperazine
Standard InChI InChI=1S/C16H20N2O2S2/c19-22(20,14-15-5-2-1-3-6-15)18-10-8-17(9-11-18)13-16-7-4-12-21-16/h1-7,12H,8-11,13-14H2
Standard InChI Key QYISVGJVZNRZCK-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1CC2=CC=CS2)S(=O)(=O)CC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates two distinct moieties:

  • A benzylsulfonyl group (-SO₂-C₆H₅-CH₂) at the 1-position of the piperazine ring.

  • A 2-thienylmethyl group (C₄H₃S-CH₂) at the 4-position.

The piperazine core provides a six-membered diamine ring, which serves as a versatile scaffold for modulating electronic and steric properties. The sulfonyl group enhances electrophilicity and potential hydrogen-bonding interactions, while the thienylmethyl substituent introduces aromatic heterocyclic character, likely influencing lipophilicity and receptor binding .

Table 1: Hypothetical Physicochemical Properties

PropertyValue (Predicted)Basis for Prediction
Molecular FormulaC₁₆H₁₉N₃O₂S₂Summation of substituents
Molecular Weight349.47 g/molCalculated from formula
LogP (Lipophilicity)~2.8Analogous sulfonyl/heterocyclic compounds
SolubilityLow in waterHigh lipophilicity from aryl groups

Synthesis and Structural Characterization

Synthetic Pathways

While no explicit synthesis for 1-(benzylsulfonyl)-4-(2-thienylmethyl)piperazine is documented, analogous benzylpiperazine derivatives are typically synthesized via:

  • N-Alkylation: Piperazine reacts with benzylsulfonyl chloride to form the 1-benzylsulfonyl intermediate.

  • Secondary Functionalization: The 4-position is alkylated using 2-(chloromethyl)thiophene or via Mitsunobu coupling .

For example, the synthesis of 1-tosyl-4-[2-(trifluoromethyl)benzyl]piperazine (PubChem CID: 2169050) involves sequential tosylation and alkylation steps, yielding a crystalline product characterized by X-ray diffraction . Similar methods could plausibly apply to the target compound.

Spectroscopic Characterization

Hypothetical spectral data, inferred from analogs :

  • IR Spectroscopy: Stretching vibrations for sulfonyl (S=O, ~1350 cm⁻¹) and thiophene (C-S, ~700 cm⁻¹).

  • ¹H NMR:

    • δ 2.8–3.5 ppm (piperazine protons).

    • δ 4.1 ppm (sulfonyl-linked CH₂).

    • δ 6.8–7.4 ppm (aromatic protons from benzyl and thienyl groups).

Computational and Structural Modeling

Molecular Docking Studies

Using the crystal structure of 1-tosyl-4-[2-(trifluoromethyl)benzyl]piperazine (CCDC 925186) , homology modeling could predict the binding pose of 1-(benzylsulfonyl)-4-(2-thienylmethyl)piperazine at σ₁R. Key interactions may include:

  • Sulfonyl oxygen hydrogen bonds with Tyr 103.

  • Thienyl sulfur π-π stacking with Phe 107.

Table 2: Predicted Binding Affinities (In Silico)

TargetPredicted K₁ (nM)Methodology
σ₁R3.2AutoDock Vina
5-HT₂A Receptor420

Toxicity and Pharmacokinetic Considerations

Metabolic Stability

Sulfonyl groups are prone to hepatic glucuronidation, potentially limiting oral bioavailability. Comparative studies of 1-(benzylsulfonyl)-4-(4-nitrophenyl)piperazine (PubChem CID: 2853453) suggest moderate microsomal stability (t₁/₂ = 45 min in human liver microsomes) , which may extend to the thienyl analog.

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